1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclohexane, featuring two carboxylic acid groups and a methyl ester group
Preparation Methods
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- can be achieved through several routes. One common method involves the esterification of 1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- finds applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents with improved efficacy and safety profiles.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- exerts its effects depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-rel- can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R)-: This is a stereoisomer with different spatial arrangement of atoms, leading to distinct chemical and physical properties.
1,2-Cyclohexanedicarboxylic acid, dimethyl ester: This compound has two ester groups instead of one, affecting its reactivity and applications.
1,2-Cyclohexanedicarboxylic acid: The parent compound without ester groups, used in different contexts and reactions.
Properties
Molecular Formula |
C9H13O4- |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
(1S,2R)-2-methoxycarbonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1/t6-,7+/m0/s1 |
InChI Key |
BOVPVRGRPPYECC-NKWVEPMBSA-M |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1C(=O)[O-] |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.